molecular formula C14H9NO2 B1330275 1-(naphthalen-1-yl)-1H-pyrrole-2,5-dione CAS No. 3369-39-9

1-(naphthalen-1-yl)-1H-pyrrole-2,5-dione

Cat. No. B1330275
CAS RN: 3369-39-9
M. Wt: 223.23 g/mol
InChI Key: BAWHYOHVWHQWFQ-UHFFFAOYSA-N
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Description

The compound "1-(naphthalen-1-yl)-1H-pyrrole-2,5-dione" is a naphthalene derivative with a pyrrole-2,5-dione moiety. This structure is of interest due to its potential applications in various fields, including organic electronics, pharmaceuticals, and materials science. The naphthalene core provides aromatic stability, while the pyrrole-2,5-dione functionality introduces reactive sites for further chemical modifications .

Synthesis Analysis

The synthesis of naphthalene derivatives can be achieved through various methods. One approach involves a one-pot synthesis, as described for the synthesis of fluorescent hydroxyl naphthalene-1,4-dione derivatives, which could potentially be adapted for the target compound . Another method includes

Scientific Research Applications

Chemosensors for Transition Metal Ions

1-(Naphthalen-1-yl)-1H-pyrrole-2,5-dione derivatives have been explored as chemosensors for detecting transition metal ions. For instance, studies have shown that certain derivatives exhibit selective fluorescence emission with specific metal ions, such as manganese and cadmium, indicating their potential as sensitive chemical probes for metal ion detection (Jali, Masud, & Baruah, 2013).

Organic Field-Effect Transistors (OFETs)

These compounds have been used in the synthesis of novel copolymers for p-channel and ambipolar organic field-effect transistors (OFETs). Studies have highlighted their promising application in OTFT devices due to their excellent electronic properties (Sonar, Foong, & Dodabalapur, 2014).

Corrosion Inhibition

Certain 1H-pyrrole-2,5-dione derivatives have been synthesized and tested as corrosion inhibitors for materials like carbon steel. Their efficiency in inhibiting corrosion in acidic environments suggests their potential as protective agents in industrial applications (Zarrouk et al., 2015).

Optoelectronic Applications

These compounds are explored as chromophores in optoelectronic applications due to their ability to undergo photoinduced electron transfer. Their use in the design of molecules for optoelectronic devices, including photovoltaics and light-emitting diodes, has been a subject of research (Pigot, Noirbent, Bui, Péralta, Gigmes, Nechab, & Dumur, 2019).

Sensor Applications

Research has also focused on the assembly of these compounds into nanofibers for sensor applications. Their interactions with certain chemicals can induce changes in emission, suggesting their use in creating novel optical sensing structures (Li, Gu, Zhou, Ma, Tang, Gao, & Wang, 2019).

Safety And Hazards

This would involve studying the compound’s toxicity, its potential for causing harm to the environment, and the precautions that should be taken when handling it.


Future Directions

This would involve discussing potential future research directions, such as further studies to elucidate the compound’s properties, potential applications of the compound, and modifications that could be made to the compound to enhance its properties or reduce its toxicity.


Please note that the availability of this information would depend on the extent to which the compound has been studied. For a less well-studied compound, some of this information might not be available. If you have a specific question about this compound or a related compound, feel free to ask!


properties

IUPAC Name

1-naphthalen-1-ylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-13-8-9-14(17)15(13)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWHYOHVWHQWFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285233
Record name 1-(Naphthalen-1-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(naphthalen-1-yl)-1H-pyrrole-2,5-dione

CAS RN

3369-39-9
Record name 3369-39-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41144
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Naphthalen-1-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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